BenchChemオンラインストアへようこそ!

Rifampicin

Drug-Drug Interaction Pharmacokinetics CYP450

Rifampicin (CAS 845504-52-1), also designated as 3-(((4-Methyl-1-piperazinyl)imino)-methyl)rifamycin, is a semisynthetic antibiotic of the rifamycin class. It functions as a bactericidal agent by binding to the β-subunit of bacterial DNA-dependent RNA polymerase, thereby inhibiting transcription initiation.

Molecular Formula C43H58N4O12
Molecular Weight 822.9 g/mol
CAS No. 845504-52-1
Cat. No. B7782745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifampicin
CAS845504-52-1
Molecular FormulaC43H58N4O12
Molecular Weight822.9 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C
InChIInChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1
InChIKeyJQXXHWHPUNPDRT-WLSIYKJHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely sol in methyl chloride, dimethyl sulfoxide;  sol in tetrahydrofuran;  slightly sol in water (pH less than 6), acetone, carbon tetrachloride
Freely soluble in chloroform, soluble in ethyl acetate and in methanol.
In water, 1,400 mg/L at 25 °C

Rifampicin (CAS 845504-52-1): Comparative Procurement Guidance for a First-Line Rifamycin Antibiotic


Rifampicin (CAS 845504-52-1), also designated as 3-(((4-Methyl-1-piperazinyl)imino)-methyl)rifamycin, is a semisynthetic antibiotic of the rifamycin class [1]. It functions as a bactericidal agent by binding to the β-subunit of bacterial DNA-dependent RNA polymerase, thereby inhibiting transcription initiation [2]. The compound is characterized by a molecular formula of C43H58N4O12 and a molecular weight of 822.9 g/mol . Rifampicin is a cornerstone in the treatment of tuberculosis and other mycobacterial infections, but its use is frequently complicated by potent induction of cytochrome P450 enzymes, which can lead to clinically significant drug-drug interactions [3].

Why Rifampicin Cannot Be Arbitrarily Substituted with Rifabutin or Rifapentine


Although rifampicin, rifabutin, and rifapentine share a common mechanism of action, they exhibit critical, quantifiable differences in pharmacokinetic profiles, enzyme induction potency, and antimicrobial activity that preclude simple substitution [1]. For instance, rifapentine's significantly longer half-life (13-20 hours) compared to rifampicin's (2-5 hours) directly impacts dosing frequency and regimen design [2]. Furthermore, the relative potency of these agents as CYP3A4 inducers is ranked as rifampicin > rifapentine > rifabutin, a hierarchy with major implications for drug-drug interaction management in polypharmacy contexts [3]. Lastly, in vitro susceptibility data reveals that rifabutin can possess a considerably lower minimum inhibitory concentration (MIC) against certain pathogens, such as Mycobacterium avium complex, than rifampicin, underscoring the need for pathogen-specific selection [4].

Quantitative Comparative Evidence for Rifampicin Selection


CYP3A4 Induction Potency: A Graded Hierarchy Among Clinical Rifamycins

Rifampicin is the most potent inducer of cytochrome P450 3A4 (CYP3A4) among the clinically relevant rifamycins, a property that directly influences its potential for causing drug-drug interactions [1]. In comparative studies using primary human hepatocytes, the relative induction potency is consistently graded as rifampicin > rifapentine > rifabutin [2]. Quantitatively, rifampicin administration at 500 mg daily for two weeks has been shown to induce CYP3A4 activity by approximately 4-fold, as measured by the endogenous marker 4β-hydroxycholesterol [3].

Drug-Drug Interaction Pharmacokinetics CYP450

Antimycobacterial Activity Against Mycobacterium avium Complex (MAC): In Vitro MIC Comparison

Against clinical isolates of Mycobacterium avium complex (MAC), the in vitro potency of rifamycins varies considerably [1]. In a study assessing 20 MAC isolates, the concentration required to inhibit 90% of isolates (MIC90) was ≤0.125 mg/L for rifabutin, but was ≤2.0 mg/L for both rifampicin and rifapentine [2]. This represents a >16-fold difference in MIC90 values between rifabutin and rifampicin, indicating that rifabutin demonstrates superior in vitro potency against this specific pathogen group [2].

Mycobacterium avium Complex MIC Antimicrobial Susceptibility

Pharmacokinetic Half-Life: Impact on Dosing Frequency and Regimen Design

The elimination half-life (t½) is a primary determinant of dosing interval. Rifampicin possesses a significantly shorter half-life compared to its congener rifapentine [1]. Published data indicates that rifampicin has a half-life ranging from 2 to 5 hours, whereas rifapentine has a half-life of approximately 13 to 20 hours [2]. This substantial difference necessitates daily dosing for rifampicin, while rifapentine can be administered once weekly for certain indications, such as latent tuberculosis infection [3].

Pharmacokinetics Half-Life Dosing Regimen

Plasma Protein Binding and Its Influence on Bioavailability and Efficacy

The extent of plasma protein binding varies among rifamycins and is a key determinant of the free, active drug concentration available at the site of infection [1]. Rifampicin exhibits a protein binding of approximately 85%, leaving a free fraction of about 15% [2]. In contrast, rifapentine is 97-98% bound to plasma proteins, resulting in a much smaller free fraction (~3%) [2]. This difference is hypothesized to contribute to the suboptimal efficacy observed with certain rifapentine dosing regimens, as the higher protein binding may limit penetration into target tissues despite a longer half-life [3].

Plasma Protein Binding Bioavailability Pharmacodynamics

Impact of Food on Absorption: A Divergent Pharmacokinetic Profile

The effect of food on drug absorption differs significantly between rifampicin and rifapentine, impacting administration instructions and resulting drug exposure [1]. While food decreases the maximal concentration (Cmax) of rifampicin, it paradoxically increases the absorption of rifapentine [1]. This divergence means that clinical and research protocols must specify distinct fasting or fed conditions to ensure reproducible drug levels, a critical consideration for pharmacokinetic studies and therapeutic drug monitoring [1].

Absorption Food Effect Bioavailability

Antibiofilm Activity: Comparative Efficacy Against Formed Biofilms

In the context of biofilm-associated infections, the activity of rifamycins against established biofilms varies markedly [1]. While all three rifamycins (rifampicin, rifapentine, and rifabutin) effectively prevent biofilm formation by Staphylococcus aureus, their ability to eradicate pre-formed, biofilm-embedded bacteria differs [2]. Notably, the minimum biofilm eradication concentration for 90% of isolates (MBEC90) for rifapentine and rifabutin was reported to be 10- to 100-fold lower than that of rifampicin, indicating that rifampicin is significantly less potent against mature S. aureus biofilms [2].

Biofilm Staphylococcus aureus MBEC

Optimal Application Scenarios for Rifampicin Based on Comparative Evidence


First-Line Tuberculosis Therapy in Daily Dosing Regimens

Rifampicin remains the benchmark rifamycin for daily-dosed, first-line treatment of drug-susceptible tuberculosis. Its shorter half-life (2-5 hours) is well-suited for daily administration [1], and its higher free drug fraction (~15%) compared to rifapentine may contribute to reliable penetration into tuberculous lesions [2]. In this scenario, the potent CYP3A4 induction profile of rifampicin is a known and manageable risk that is addressed through dose adjustments of co-administered drugs like antiretrovirals [3].

Research on Biofilm Prevention (Not Eradication)

For studies investigating the *prevention* of biofilm formation on medical surfaces or devices, rifampicin is an appropriate and potent tool. Evidence demonstrates that rifampicin, like its congeners, is highly effective at preventing Staphylococcus aureus biofilm formation [1]. However, for studies aiming to *eradicate* established, mature biofilms, rifabutin or rifapentine would be more suitable due to their 10- to 100-fold lower MBEC90 values [2].

Pharmacokinetic Studies Requiring Fasted-State Administration

The divergent effect of food on rifamycin absorption creates a specific use-case for rifampicin in clinical and research pharmacokinetic studies. Because food decreases the Cmax of rifampicin [1], it is the preferred rifamycin for experiments or protocols that mandate fasting conditions to minimize variability in drug absorption and achieve more predictable peak concentrations. This contrasts with rifapentine, where food intake enhances absorption.

Studies Investigating the Full Spectrum of CYP3A4 Induction

In pharmacogenomic or drug metabolism research aimed at understanding the maximal potential for CYP3A4 induction, rifampicin serves as the positive control or probe substrate of choice. It is the most potent inducer in the rifamycin class (rifampicin > rifapentine > rifabutin) [1], capable of inducing a 4-fold increase in CYP3A4 activity at therapeutic doses [2]. This makes it an indispensable tool for investigating the upper bounds of enzyme induction and its clinical consequences.

Quote Request

Request a Quote for Rifampicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.